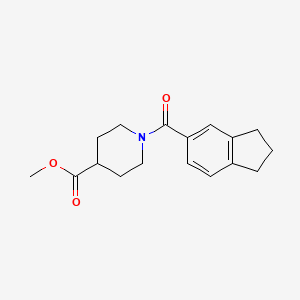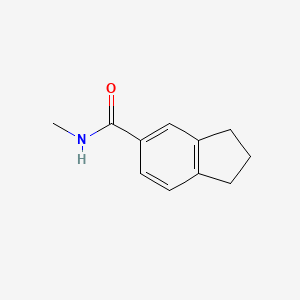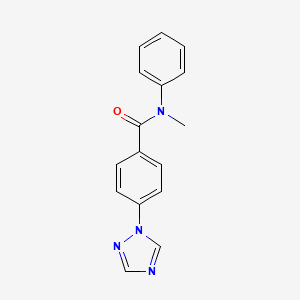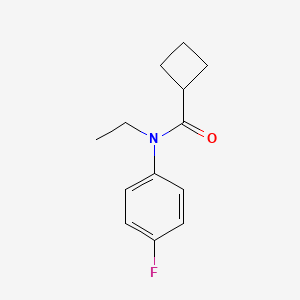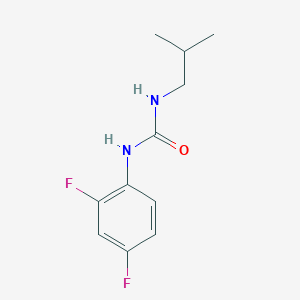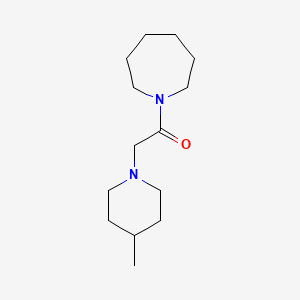
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone, also known as A-401, is a synthetic compound that belongs to the class of cathinones. It has gained significant attention in the scientific community due to its potential applications in research and medicine.
Mechanism of Action
The exact mechanism of action of 1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in the modulation of various physiological processes.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone has been found to modulate various physiological processes in the body. It has been found to exhibit analgesic and anesthetic effects, which could be attributed to its ability to inhibit the reuptake of neurotransmitters. Additionally, it has also been found to exhibit antidepressant effects, which could be attributed to its ability to modulate the levels of serotonin and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone has several advantages as a research compound. It is relatively easy to synthesize, and its effects can be easily measured in laboratory experiments. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects on the body are not well documented. Additionally, its potential side effects are not well known, which could limit its use in laboratory experiments.
Future Directions
There are several future directions for the research of 1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone. One potential direction is the development of new painkillers and antidepressant drugs based on its analgesic and antidepressant properties. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects. This could lead to the development of new drugs with fewer side effects and better efficacy. Overall, the potential applications of 1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone in the field of medicine make it an important area of research for the future.
Synthesis Methods
The synthesis of 1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone involves the reaction of 4-methylpiperidine with 6-bromohexan-1-ol, followed by the reaction of the resulting compound with 1-azepan-1-amine. The final product is obtained through the purification of the crude product using column chromatography.
Scientific Research Applications
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone has been widely used in scientific research due to its potential applications in the field of medicine. It has been found to possess analgesic and anesthetic properties, making it a potential candidate for the development of new painkillers. Additionally, it has also been found to exhibit antidepressant properties, which could lead to the development of new antidepressant drugs.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-13-6-10-15(11-7-13)12-14(17)16-8-4-2-3-5-9-16/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFYCCFMBHPUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

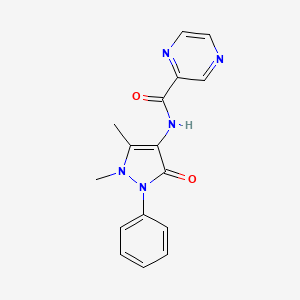

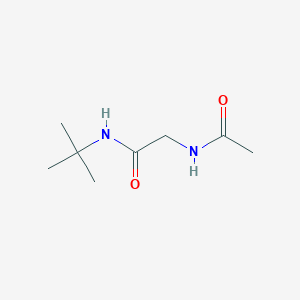
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
